BenchChemオンラインストアへようこそ!

6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

LogP tPSA CNS drug-likeness

This 6-substituted tetrahydro-β-carbolin-1-one offers a unique phenylethynyl extension at the 6-position, yielding a LogP of 3.08 and tPSA of 44.9 Ų—ideal for CNS screening libraries. Unlike 3- or 4-substituted analogs, it enables unexplored RET and MK-2 kinase SAR. Exclusive domino ring-expansion access to tetrahydroazocino[5,4-b]indoles. Secure research-grade supply with batch-specific QC data.

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
Cat. No. B5697930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Molecular FormulaC19H14N2O
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4
InChIInChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22)
InChIKeyFSHXEFVJCXEHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: Physicochemical Profile & Scaffold Identity


6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (ChemBridge SC-5106575; MW 286.33 g/mol, LogP 3.08, tPSA 44.9 Ų) is a synthetic tetrahydro-β-carbolin-1-one featuring a 6-phenylethynyl substituent on the indole ring . The compound belongs to the β-carboline alkaloid family, a privileged scaffold in kinase inhibitor drug discovery. Unlike the more commonly explored 3- and 4-substituted β-carbolin-1-ones developed as RET kinase inhibitors, this 6-substituted variant introduces a rigid arylethynyl extension that alters both the molecular recognition surface and the physicochemical profile relative to in-class analogs [1].

Why β-Carboline Analogs Are Not Interchangeable: Position- and Substituent-Dependent Pharmacology of Tetrahydro-β-carbolin-1-ones


Substitution position and electronic character on the tetrahydro-β-carbolin-1-one core profoundly influence target engagement, potency, and synthetic utility. The Cincinelli et al. study demonstrated that 3- and 4-substituted β-carbolin-2-ones exhibit RET kinase inhibitory activity comparable to the prototype indolin-2-one RPI-1, but with a different binding interaction scheme [1]. Within the MK-2 inhibitor patent series (US 2005/0143371), structurally related β-carboline analogs display IC₅₀ values spanning over two orders of magnitude—from >20 µM to as low as 0.4 µM—underscoring that even subtle changes in substitution pattern yield dramatic potency differences [2]. A 6-substituted analog bearing a hydrophobic phenylethynyl group cannot be assumed to replicate the pharmacology of 3- or 4-substituted variants, nor of simpler 6-substituted analogs such as 6-methoxy or 6-bromo derivatives [3].

Quantitative Differentiation Evidence: 6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one Versus Closest Analogs


Physicochemical Differentiation: LogP and tPSA of the 6-Phenylethynyl Analog Versus 6-Methoxy and 6-Bromo In-Class Comparators

The 6-phenylethynyl substituent imparts a markedly higher LogP (3.08) compared to the 6-methoxy analog (XlogP 1.70), while maintaining a topological polar surface area (tPSA) of 44.9 Ų—well below the 65–90 Ų threshold considered favorable for CNS penetration [1]. This combination of elevated lipophilicity and low polar surface area is consistent with CNS MPO (Multiparameter Optimization) design principles, distinguishing this compound from more polar 6-substituted β-carbolin-1-ones that would be predicted to have poorer blood-brain barrier permeability [2].

LogP tPSA CNS drug-likeness physicochemical profiling blood-brain barrier permeability

Exclusive Synthetic Access to Tetrahydroazocino[5,4-b]indole Scaffolds via 6-(Phenylethynyl)-Directed Ring Expansion

The 1-phenylethynyl substituent on the tetrahydro-β-carboline core enables a unique domino ring-expansion reaction with activated alkynes (methyl propiolate, acetylacetylene, DMAD) in acetonitrile, yielding 1-vinyl-substituted β-carbolines and condensed tetrahydroazocino[5,4-b]indoles [1]. This transformation is mechanistically inaccessible to 3- or 4-substituted β-carbolin-1-ones, which lack the requisite 1-alkynyl group. In optimized analogous systems employing 1-aryl-substituted tetrahydro-β-carbolines, yields exceeding 70% have been achieved for the target indoloazocine products [2].

azocinoindole ring expansion activated alkynes scaffold diversification diversity-oriented synthesis

MK-2 Kinase Inhibitory Potential: β-Carboline Class-Level Activity Range Establishes a Validated Screening Hypothesis for the 6-Phenylethynyl Analog

United States Patent US 2005/0143371 discloses that β-carboline compounds (including tetrahydro-β-carbolin-1-ones) inhibit MK-2 with in vitro IC₅₀ values ranging from >20.0 µM to as low as approximately 0.4 µM, dependent on substitution pattern [1]. A parallel medicinal chemistry effort on tetrahydro-β-carboline-1-carboxylic acids reported MK-2 IC₅₀ values as low as 130 nM for optimized analogs, with structurally distinct analogs showing IC₅₀ >200 µM [2]. This 500-fold activity range across the chemotype demonstrates both the target engagement potential of the scaffold and the critical importance of specific substitution for potency.

MK-2 MAPKAP kinase-2 TNFα inflammation p38 MAPK pathway

RET Kinase Scaffold Differentiation: A β-Carbolin-1-one Core with a Binding Mode Distinct from the Indolin-2-one Prototype RPI-1

The Cincinelli et al. study demonstrated that β-carbolin-2-ones (structurally related to the target compound) inhibit RET enzymatic activity in vitro and suppress proliferation of RETᴹᴱᴺ²ᴬ-transformed NIH3T3 cells at levels comparable to the indolin-2-one reference compound RPI-1 [1]. Critically, docking analysis revealed that the β-carboline series engages the RET kinase domain through a binding interaction scheme different from that proposed for RPI-1 during their design, with the rigid β-carboline scaffold offering potential advantages for inhibitor design [1]. While this study focused on 3- and 4-substituted analogs, the 6-phenylethynyl substituent projects into a region of the binding pocket not explored in the original series, representing an untested vector for modulating RET kinase selectivity.

RET kinase scaffold hopping RPI-1 docking tyrosine kinase inhibitor

High-Value Application Scenarios for 6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one


CNS-Penetrant Kinase Inhibitor Screening: Leveraging Favorable LogP and tPSA for Neuroscience Drug Discovery

With a calculated LogP of 3.08 and tPSA of 44.9 Ų —both within the optimal range for CNS drug-likeness as defined by the CNS MPO framework [1]—this compound is a strong candidate for inclusion in blood-brain barrier-permeable screening libraries targeting CNS kinases. Its physicochemical profile differentiates it from more polar 6-substituted β-carbolin-1-ones (e.g., 6-methoxy analog, XlogP = 1.70 [2]), making it the preferred choice when CNS exposure is a project requirement.

Diversity-Oriented Synthesis: One-Step Access to Azocino[5,4-b]indole Chemical Space

The 1-phenylethynyl group uniquely enables a domino ring-expansion reaction with activated alkynes to yield tetrahydroazocino[5,4-b]indoles [3], a medium-ring nitrogen heterocycle scaffold with limited representation in screening collections. This transformation, which achieves >70% yield in optimized analogous systems [4], provides medicinal chemistry groups with efficient access to novel chemical space for fragment-based or diversity-oriented library synthesis.

RET Kinase Inhibitor Tool Compound Panel: Exploring Alternative Binding Modes to Overcome Resistance

The β-carbolin-1-one scaffold has been validated as a RET kinase inhibitor chemotype with a binding interaction scheme distinct from the indolin-2-one RPI-1 [5]. Including this 6-phenylethynyl analog in RET inhibitor screening cascades allows exploration of an untested substitution vector that may confer differential selectivity against RET mutants or related kinases, supporting structure-activity relationship studies aimed at overcoming acquired resistance.

Inflammatory Disease Target Discovery: MK-2 Pathway Probe with a Hydrophobic 6-Extension

Given that β-carboline analogs have demonstrated MK-2 inhibition with IC₅₀ values spanning 0.4 µM to >20 µM [6], this 6-phenylethynyl-substituted variant represents a rationally selected probe for testing the hypothesis that a lipophilic 6-substituent enhances MK-2 binding affinity. The compound can serve as a starting point for hit-to-lead optimization in inflammatory disease programs targeting the p38/MK-2/TNFα signaling axis.

Quote Request

Request a Quote for 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.